molecular formula C10H15N3O3S B7778319 4,5-Dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate

4,5-Dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate

Cat. No.: B7778319
M. Wt: 257.31 g/mol
InChI Key: CNBGRHVRTPTJME-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-amine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H7N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-3-5-1-2-6-3/h2-5H,1H3,(H,8,9,10);1-2H2,(H3,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBGRHVRTPTJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN=C(N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of 4,5-Dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-imidazol-2-ylamine tosylate undergoes various chemical reactions, including:

    Oxidation: Conversion to imidazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of different substituents on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4,5-Dihydro-1H-imidazol-2-ylamine tosylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Use
Target Compound C₁₆H₁₇Cl₂N₃O₃S 402.30 2,6-Dichlorophenyl, 4-methylbenzenesulfonate Not explicitly stated (inferred: potential CNS applications)
Tramazoline C₁₃H₁₇N₃ 215.29 5,6,7,8-Tetrahydronaphthalen-1-yl Nasal decongestant (α-adrenergic agonist)
Tizanidine Hydrochloride C₉H₉Cl₂N₅S·HCl 290.18 Benzothiadiazole, chlorine substituents Muscle relaxant (CNS modulator)
N-(2,4-Difluorobenzyl) Derivative C₁₀H₁₁F₂N₃ 211.21 2,4-Difluorobenzyl Not reported (fluorine enhances bioavailability)
1-(4-Methoxyphenyl) Derivative C₁₀H₁₃N₃O 191.23 4-Methoxyphenyl Synthetic intermediate
Key Observations :
  • Tramazoline includes a lipophilic tetrahydronaphthalene group, favoring blood-brain barrier penetration . Tizanidine’s benzothiadiazole moiety contributes to muscle relaxant properties via GABAergic modulation . Fluorinated analogs (e.g., ) leverage fluorine’s electronegativity for enhanced metabolic stability.

Pharmacological and Functional Comparisons

  • Target Compound: Likely interacts with imidazoline receptors (I₁/I₂) due to structural similarity to clonidine analogs. The sulfonate group may reduce CNS penetration compared to non-polar derivatives.
  • Tramazoline : Acts as an α-adrenergic agonist, inducing vasoconstriction in nasal mucosa .
  • Tizanidine: Central α₂-adrenoceptor agonist with muscle relaxant effects; chlorine atoms enhance receptor binding .

Hydrogen Bonding and Crystallography

  • Tramazoline ’s rigid tetrahydronaphthalene system may reduce conformational flexibility, impacting crystal packing .

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